molecular formula C13H12O3 B029862 4'-Hydroxy-3-phenoxybenzyl Alcohol CAS No. 63987-19-9

4'-Hydroxy-3-phenoxybenzyl Alcohol

Cat. No.: B029862
CAS No.: 63987-19-9
M. Wt: 216.23 g/mol
InChI Key: PJOAGCNCAOJNKZ-UHFFFAOYSA-N
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Description

4'-Hydroxy-3-phenoxybenzyl Alcohol is a high-value phenolic benzyl alcohol derivative that serves as a critical synthetic intermediate in the development and preparation of pyrethroid insecticides. Its primary research application lies in its role as a key building block for the construction of more complex ester-based molecules. The compound features both a phenolic hydroxyl group and a primary benzyl alcohol group, allowing for selective functionalization and enabling researchers to study structure-activity relationships (SAR) in synthetic agrochemistry. The presence of the 4'-hydroxy group on the phenoxy ring is a crucial structural motif found in many potent pyrethroids, contributing to their binding affinity and insecticidal efficacy. Researchers utilize this compound to investigate metabolic pathways, synthesize novel analogs for biological screening, and develop new synthetic methodologies for chiral pyrethroid synthesis. Its mechanism of action, when incorporated into a full pyrethroid structure, typically involves interaction with voltage-gated sodium channels in insect neurons, leading to disrupted nerve function. This makes this compound an indispensable tool for chemists and biochemists focused on advancing crop protection science and exploring new insecticidal agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[3-(hydroxymethyl)phenoxy]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3/c14-9-10-2-1-3-13(8-10)16-12-6-4-11(15)5-7-12/h1-8,14-15H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJOAGCNCAOJNKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70981711
Record name 4-[3-(Hydroxymethyl)phenoxy]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70981711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63987-19-9
Record name Benzenemethanol, 3-(4-hydroxyphenoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063987199
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[3-(Hydroxymethyl)phenoxy]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70981711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Classification and Structural Context Within Phenoxybenzyl Alcohol Derivatives

4'-Hydroxy-3-phenoxybenzyl alcohol belongs to the chemical class of phenoxybenzyl alcohol derivatives. The core structure of these derivatives is characterized by a benzyl (B1604629) alcohol moiety linked to a phenoxy group. In the case of this compound, the nomenclature indicates a hydroxyl group (-OH) at the 4-prime position of the phenoxy ring and the alcohol group (-CH₂OH) on the benzyl ring, which is attached to the phenoxy group at the 3-position.

The fundamental structure of phenoxybenzyl alcohol itself consists of a benzyl alcohol molecule where a phenoxy group is substituted onto the benzene (B151609) ring. oup.com Various derivatives are formed by the addition of different functional groups at various positions on the two aromatic rings. These substitutions significantly influence the chemical and physical properties of the compounds, including their polarity, reactivity, and biological activity.

Table 1: Structural Comparison of Key Phenoxybenzyl Alcohol Derivatives

Compound NameCore StructureKey Substituents
3-Phenoxybenzyl alcoholBenzyl alcohol with a phenoxy groupPhenoxy group at the 3-position of the benzyl ring.
This compound Benzyl alcohol with a phenoxy groupPhenoxy group at the 3-position of the benzyl ring; Hydroxyl group at the 4'-position of the phenoxy ring.
3-Phenoxybenzoic acidBenzoic acid with a phenoxy groupPhenoxy group at the 3-position of the benzyl ring; Carboxyl group instead of an alcohol group.

Synthetic Methodologies and Chemical Transformations of 4 Hydroxy 3 Phenoxybenzyl Alcohol

Chemical Synthesis Pathways for 4'-Hydroxy-3-phenoxybenzyl Alcohol and its Analogues

The chemical synthesis of this compound can be approached through various established organic chemistry reactions. These methods typically involve the construction of the diphenyl ether core, followed by the introduction and modification of the functional groups.

Reduction Reactions of Corresponding Aldehyde or Carboxylic Acid Precursors

A primary and highly effective method for the synthesis of this compound is the reduction of its corresponding aldehyde or carboxylic acid precursors. This two-step approach first involves the synthesis of either 4'-Hydroxy-3-phenoxybenzaldehyde or 4'-Hydroxy-3-phenoxybenzoic acid, which is then reduced to the target alcohol.

The synthesis of the carboxylic acid precursor, 4-phenoxybenzoic acid, can be achieved through a copper-catalyzed Ullmann condensation between phenol (B47542) and p-chlorobenzoic acid. Another method involves the Friedel-Crafts acylation of diphenyl ether, followed by oxidation of the resulting ketone. chemicalbook.compatsnap.com The introduction of the 4'-hydroxyl group can be accomplished through various synthetic strategies, such as the demethylation of a corresponding methoxy-substituted precursor. prepchem.com

Once the aldehyde or carboxylic acid precursor is obtained, it can be readily reduced to this compound. Aldehydes are typically reduced using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. patsnap.com Carboxylic acids require a more potent reducing agent, with lithium aluminum hydride (LiAlH₄) being the reagent of choice, typically in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF). orgsyn.org

Table 1: Illustrative Conditions for Reduction of Aldehyde and Carboxylic Acid Precursors

PrecursorReducing AgentSolventTypical ConditionsProduct
4'-Hydroxy-3-phenoxybenzaldehydeSodium Borohydride (NaBH₄)Methanol (B129727)/Ethanol (B145695)Room Temperature, 1-3 hoursThis compound
4'-Hydroxy-3-phenoxybenzoic acidLithium Aluminum Hydride (LiAlH₄)Tetrahydrofuran (THF)0°C to Reflux, followed by aqueous workupThis compound
Note: This table presents generalized reaction conditions based on standard organic chemistry principles, as specific literature for the reduction of these exact precursors to this compound is not extensively detailed.

Direct Hydroxylation and Related Aromatic Substitution Approaches

The direct hydroxylation of an aromatic C-H bond is a challenging yet highly desirable transformation in organic synthesis. For the synthesis of this compound, this would involve the direct introduction of a hydroxyl group onto the 4'-position of a 3-phenoxybenzyl precursor. While methods for the direct hydroxylation of simple aromatic compounds like benzene (B151609) and phenol using oxidants such as hydrogen peroxide and catalysts like titanium silicalite-1 (TS-1) or iron-based metal-organic frameworks have been reported, their application to more complex molecules like 3-phenoxybenzyl alcohol is not well-documented. mdpi.commdpi.com

The primary challenges in such a direct hydroxylation would be controlling the regioselectivity to favor the 4'-position over other available positions on the two aromatic rings and preventing over-oxidation to quinones or other degradation products. nih.gov Electrophilic aromatic substitution reactions, which are fundamental to aromatic chemistry, could theoretically be employed, but achieving the desired selectivity for hydroxylation on the phenoxy-substituted ring would be a significant hurdle.

Chemoenzymatic and Biocatalytic Synthesis of this compound and its Chiral Derivatives

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis, particularly for the production of chiral compounds. Enzymes such as lipases and alcohol dehydrogenases are widely used for these transformations.

Lipase-Catalyzed Reactions for Enantioselective Synthesis

Lipases are versatile enzymes that can catalyze the enantioselective acylation or deacylation of racemic alcohols, a process known as kinetic resolution. While specific studies on the lipase-catalyzed resolution of this compound are not prevalent, extensive research on structurally similar compounds, such as α-cyano-3-phenoxybenzyl alcohol, demonstrates the feasibility of this approach.

In a typical lipase-catalyzed kinetic resolution, a racemic mixture of the alcohol is reacted with an acyl donor, such as vinyl acetate (B1210297), in a non-aqueous solvent. The lipase (B570770) will selectively acylate one enantiomer of the alcohol at a much faster rate than the other, allowing for the separation of the faster-reacting enantiomer (as its ester) from the unreacted, slower-reacting enantiomer of the alcohol. For instance, lipases from Candida antarctica (Lipase B) and Pseudomonas fluorescens have shown excellent enantioselectivity in the resolution of various benzyl (B1604629) alcohols. nih.govscielo.br The chemoselectivity of Candida antarctica lipase B is particularly noteworthy, as it can discriminate between an alcoholic hydroxyl group and a phenolic hydroxyl group, preferentially acylating the former. nih.gov This is a crucial feature for the selective acylation of the benzyl alcohol moiety in this compound while leaving the phenolic hydroxyl group at the 4'-position untouched.

Table 2: Representative Lipase-Catalyzed Kinetic Resolution of a Structurally Similar Benzyl Alcohol

SubstrateEnzymeAcyl DonorSolventResultReference
Racemic α-cyano-3-phenoxybenzyl alcohol acetatePseudomonas fluorescens Lipasen-ButanolToluene(S)-α-cyano-3-phenoxybenzyl alcohol (eep > 99%) patsnap.com
Racemic 1-methyl-2,3-dihydro-1H-inden-1-olCandida antarctica Lipase A (CAL-A)Vinyl butyrateHeptane(R)-ester (45% conversion, 99% ee) scielo.br
Note: This table provides data from studies on structurally related compounds to illustrate the potential of lipase-catalyzed kinetic resolution.

Enzymatic Hydrolysis and Alcoholysis in Stereoselective Transformations

Enzymatic hydrolysis, the reverse of esterification, is another powerful tool for the stereoselective synthesis of chiral alcohols. In this approach, a racemic ester of the target alcohol is treated with a lipase in an aqueous or biphasic system. The enzyme selectively hydrolyzes one enantiomer of the ester to the corresponding alcohol, leaving the other ester enantiomer unreacted.

For example, the enantioselective hydrolysis of racemic α-cyano-3-phenoxybenzyl acetate has been successfully achieved using lipases. patsnap.com Similarly, the alcoholysis of this racemic acetate, where an alcohol is used as the nucleophile instead of water, has also been demonstrated to be highly enantioselective. patsnap.com These methods provide access to either enantiomer of the target alcohol depending on the choice of enzyme and reaction conditions.

The biocatalytic reduction of the corresponding aldehyde precursor, 4'-Hydroxy-3-phenoxybenzaldehyde, using alcohol dehydrogenases (ADHs) from various microbial sources is another promising route. researchgate.netscielo.org.mxresearchgate.net These enzymes can reduce aldehydes and ketones to their corresponding alcohols with high enantioselectivity, often yielding a single enantiomer of the product. The reduction of various substituted benzaldehydes using whole-cell biocatalysts or isolated enzymes has been widely reported, suggesting that a similar strategy could be applied to produce chiral this compound. researchgate.netresearchgate.net

Advanced Derivatization Strategies for Research and Analytical Purposes

Derivatization is a common strategy employed in analytical chemistry to improve the chromatographic properties and detectability of analytes. For a polar molecule like this compound, derivatization is often necessary for analysis by gas chromatography (GC). The hydroxyl groups (both alcoholic and phenolic) are typically targeted for derivatization to increase the volatility and thermal stability of the compound.

Common derivatization techniques include:

Silylation: This involves reacting the hydroxyl groups with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to form trimethylsilyl (B98337) (TMS) ethers. This is one of the most common derivatization methods for GC analysis of polar compounds.

Acylation: The hydroxyl groups can be converted to esters by reacting with an acylating agent, such as a fluorinated anhydride (B1165640) (e.g., trifluoroacetic anhydride, pentafluoropropionic anhydride) or an acyl chloride. The resulting fluorinated esters are highly volatile and can be detected with high sensitivity using an electron capture detector (ECD).

These derivatization strategies are crucial for the trace analysis of this compound in various matrices, such as in studies of pyrethroid metabolism.

Formation of Conjugates (e.g., Glucuronides, Sulfates) for Metabolic Studies

The metabolism of pyrethroid insecticides in mammals primarily involves the cleavage of the central ester bond, a reaction that is crucial for detoxification. This initial breakdown leads to the formation of a carboxylic acid and an alcohol moiety. The resulting alcohol, 3-phenoxybenzyl alcohol, undergoes further enzymatic modification.

Specifically, the 4'-position of the phenoxy ring in 3-phenoxybenzyl alcohol is susceptible to oxidation, a process that introduces a hydroxyl group and yields this compound. iosrjournals.org This hydroxylation is a critical step in the metabolic pathway.

The final phase of metabolism for this compound involves conjugation. This process increases the water solubility of the metabolite, facilitating its excretion from the body, typically in urine. The primary conjugation reactions involve the formation of glucuronides and sulfates. oup.com These hydrophilic conjugates are less toxic than the parent compounds and represent the terminal products of pyrethroid metabolism in mammals. iosrjournals.org The general pathways are illustrated in the metabolic scheme of pyrethroids.

Table 1: Key Metabolic Reactions of this compound

Metabolic StepReactantKey Enzyme Type (General)Product
Hydroxylation3-Phenoxybenzyl alcoholCytochrome P450 monooxygenasesThis compound
GlucuronidationThis compoundUDP-glucuronosyltransferases (UGTs)This compound glucuronide
SulfationThis compoundSulfotransferases (SULTs)This compound sulfate (B86663)

This table provides a generalized overview of the metabolic conjugation of this compound.

The synthesis of these conjugates, particularly glucuronides like ethyl glucuronide, is a valuable tool for developing analytical standards for biomonitoring studies. nih.gov These standards are essential for accurately quantifying exposure to parent pyrethroids by measuring their metabolites in biological samples.

Chemical Derivatization for Enhanced Spectroscopic and Chromatographic Analysis

The accurate detection and quantification of this compound in complex biological and environmental matrices often require chemical derivatization prior to analysis by techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC). libretexts.orggreyhoundchrom.com Derivatization serves to improve the analyte's volatility, thermal stability, and detectability. libretexts.org

The presence of two hydroxyl groups—one phenolic and one benzylic—in this compound makes it a prime candidate for several derivatization strategies. These reactions target the active hydrogens of the hydroxyl groups.

Common Derivatization Techniques:

Silylation: This is one of the most prevalent methods for derivatizing compounds with hydroxyl groups for GC analysis. libretexts.org Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to replace the active hydrogens with a trimethylsilyl (TMS) group. sigmaaldrich.com This process increases the volatility and thermal stability of the analyte, leading to improved peak shape and resolution in GC. libretexts.orgsigmaaldrich.com

Acylation: This technique involves the reaction of the hydroxyl groups with an acylating agent, such as an acyl chloride or anhydride, to form esters. libretexts.org For HPLC analysis with UV or fluorescence detection, derivatizing agents containing chromophores or fluorophores are often employed to enhance detection sensitivity. nih.gov Reagents like benzoyl chloride or dansyl chloride can be used for this purpose. libretexts.orgnih.gov

Alkylation: This method introduces an alkyl group to the hydroxyl functions. For instance, diazomethane (B1218177) can be used to form methyl esters with carboxylic acids and can also react with phenolic hydroxyls. nih.gov

Table 2: Common Derivatization Reagents for Hydroxyl-Containing Compounds

Derivatization MethodReagent ClassExample ReagentTarget Functional Group(s)Analytical Technique
SilylationSilylating AgentsN,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)Alcohols, PhenolsGas Chromatography (GC)
AcylationAcylating AgentsBenzoyl ChlorideAlcohols, Phenols, AminesHPLC, GC
AcylationAcylating AgentsDansyl ChloridePhenols, Alcohols, AminesHPLC (Fluorescence Detection)
AlkylationAlkylating AgentsDiazomethaneCarboxylic Acids, PhenolsGC

This table summarizes common derivatization strategies applicable to analytes like this compound.

The choice of derivatization reagent and method depends on the analytical technique being used and the specific requirements of the analysis, such as the desired level of sensitivity and the nature of the sample matrix. mdpi.com For instance, for trace-level analysis in biological fluids, a highly sensitive derivatization agent coupled with mass spectrometry detection would be appropriate. sci-hub.se

Metabolic Fate in Mammalian Systems

In mammals, this compound is primarily formed through the metabolic breakdown of pyrethroid insecticides. The degradation of these insecticides involves oxidation and hydrolysis reactions. nih.govresearchgate.net The initial cleavage of the ester bond in pyrethroids liberates 3-phenoxybenzyl alcohol, which is then hydroxylated to form this compound. nih.govresearchgate.net

In Vivo and In Vitro Biotransformation Pathways

The biotransformation of this compound in mammalian systems proceeds through several key pathways. In vivo and in vitro studies have demonstrated that this alcohol metabolite undergoes further oxidation. researchgate.net The primary transformation involves the oxidation of the alcohol group to an aldehyde, forming 3-(4-hydroxyphenoxy)benzaldehyde, which is then rapidly oxidized to the corresponding carboxylic acid, 3-(4-hydroxyphenoxy)benzoic acid. researchgate.netnih.gov

Following these initial oxidative steps, the resulting carboxylic acid and the parent alcohol can undergo conjugation reactions. These phase II metabolic reactions increase the water solubility of the metabolites, facilitating their excretion from the body. The main conjugation products include glucuronide and sulfate conjugates. researchgate.net For instance, the hydroxyl group on the phenoxy ring can be conjugated with glucuronic acid or sulfate. researchgate.net Additionally, the carboxylic acid metabolite can be conjugated with amino acids such as glycine. nih.gov

A study utilizing rat models and zebrafish larvae provided insights into the in vivo biotransformation. researchgate.net When p-hydroxybenzyl alcohol (HBA) was administered to rats, its transformation to gastrodin (B1674634) (GAS) was observed, highlighting the potential for in vivo glycosylation of benzyl alcohol derivatives. researchgate.net Furthermore, HBA, formed from the hydrolysis of GAS, can be conjugated with glucuronic acid, sulfuric acid, and glycine, or be oxidized to aldehydes and carboxylic acids. researchgate.net

Role of Specific Enzyme Systems in Oxidation and Conjugation (e.g., Cytochrome P450 Enzymes, Alcohol Dehydrogenases, Aldehyde Dehydrogenases)

The metabolic conversion of this compound is orchestrated by a suite of specific enzyme systems.

Cytochrome P450 (P450) enzymes are central to the initial hydroxylation of the parent pyrethroid molecule and the subsequent oxidation of the resulting 3-phenoxybenzyl alcohol to this compound. sigmaaldrich.comnih.govnih.gov Specifically, studies with human liver microsomes have implicated CYP3A4 and CYP2C19 in the stereoselective cleavage of the pyrethroid ester and the subsequent 4'-hydroxylation to form 3,4'-PBOH (this compound). sigmaaldrich.com

Alcohol dehydrogenases (ADHs) , primarily located in the cytosol of liver cells, play a crucial role in the oxidation of the alcohol functional group of this compound to its corresponding aldehyde. researchgate.netnih.govwikipedia.orgyoutube.com ADHs are a family of enzymes that catalyze the reversible oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, using NAD+ as a cofactor. researchgate.netwikipedia.org

Aldehyde dehydrogenases (ALDHs) are responsible for the subsequent and rapid oxidation of the aldehyde intermediate to a carboxylic acid. nih.govnih.govyoutube.com These enzymes are found in high concentrations in the liver mitochondria and are critical for detoxifying aldehydes, which are often reactive and toxic compounds. nih.govyoutube.com

The coordinated action of these enzyme systems ensures the efficient detoxification and elimination of this compound and its precursors from mammalian bodies.

Metabolism in Non-Mammalian Organisms and Ecosystems

The metabolic fate of this compound extends beyond mammalian systems, with significant biotransformation occurring in insects, plants, and microorganisms.

Insect and Plant Metabolic Pathways Leading to this compound

In insects, the metabolism of pyrethroid insecticides is a crucial detoxification mechanism that can lead to insecticide resistance. Similar to mammals, insects utilize cytochrome P450 monooxygenases and esterases to break down pyrethroids. This process generates 3-phenoxybenzyl alcohol, which can then be hydroxylated to form this compound. sigmaaldrich.com

Plants can also metabolize pyrethroids, although the pathways are less extensively studied than in animals. Ester cleavage is a primary degradation route, leading to the formation of 3-phenoxybenzyl alcohol, a precursor to this compound. nih.gov

Microbial Biotransformation and Biodegradation Processes

Microorganisms play a vital role in the environmental degradation of pyrethroid insecticides and their metabolites, including this compound. interesjournals.orgmedcraveonline.com Various bacterial and fungal strains have been identified that can utilize pyrethroids as a source of carbon and energy. nih.gov

Microbial biotransformation of this compound can involve several types of reactions, including hydroxylation, dehydrogenation, and ring cleavage. nih.gov For example, some microorganisms can further hydroxylate the aromatic rings, making them more susceptible to cleavage. The degradation pathway often converges on the formation of simpler, less toxic compounds that can be integrated into central metabolic pathways. researchgate.net

Mechanistic Studies of Enzymatic Reactions Involving this compound

The enzymatic reactions involving this compound are characterized by their stereoselectivity and the specific cofactors they require.

The oxidation of the alcohol moiety by alcohol dehydrogenase involves the transfer of a hydride ion from the alcohol's carbon to the cofactor NAD+, forming NADH and the corresponding aldehyde. youtube.com The enzyme's active site, which contains a zinc ion, facilitates this process by polarizing the alcohol's hydroxyl group. youtube.com

Aldehyde dehydrogenase, in turn, catalyzes the oxidation of the aldehyde to a carboxylic acid. This reaction also typically uses NAD+ as an oxidizing agent. youtube.com

Ester Cleavage and Subsequent Oxidative Pathways in Pyrethroid Degradation

The formation of this compound is a key step in the metabolic breakdown of certain synthetic pyrethroid insecticides. The degradation process is initiated by the enzymatic hydrolysis of the central ester bond within the parent pyrethroid molecule, a reaction crucial for the detoxification of these compounds in various organisms, including mammals and microbes. nih.govresearchgate.net This initial cleavage is predominantly carried out by carboxylesterases (CEs), a family of enzymes found in the liver and other tissues. nih.govmsstate.edu

The hydrolysis of a pyrethroid like permethrin (B1679614) or cypermethrin (B145020) results in the separation of its two main components: an acid moiety and an alcohol moiety. ethz.chethz.ch For many common pyrethroids, this reaction yields 3-phenoxybenzyl alcohol (3-PBAlc) and a corresponding cyclopropanecarboxylate (B1236923) derivative. msstate.eduethz.ch This ester hydrolysis is a widespread and critical initial step in pyrethroid metabolism. ethz.ch

Following the initial ester cleavage, the liberated 3-phenoxybenzyl alcohol undergoes further oxidative transformations. One significant pathway involves the hydroxylation of the phenoxy group, which results in the formation of this compound. nih.govresearchgate.netnih.gov This metabolite can then be further oxidized. The primary alcohol group of this compound can be oxidized to form 3-(4'-hydroxyphenoxy)benzoic acid (4-OH-3-PBA). nih.govnih.gov Similarly, the initial metabolite, 3-phenoxybenzyl alcohol, is readily oxidized to 3-phenoxybenzoic acid (3-PBA). nih.govresearchgate.netethz.ch These oxidized products may then be conjugated with other molecules like sulfates, sugars, or amino acids to facilitate their excretion. nih.govresearchgate.net

Microbial degradation of pyrethroids also follows similar pathways. Various bacterial and fungal strains can effectively break down these insecticides. nih.gov For example, bacteria such as Acinetobacter baumannii and Bacillus cereus initiate permethrin degradation via ester hydrolysis to produce 3-phenoxybenzyl alcohol. ethz.chresearchgate.netnih.gov This intermediate is then further metabolized, often being oxidized to 3-phenoxybenzaldehyde (B142659) and subsequently to 3-phenoxybenzoic acid, which are key metabolites in the microbial degradation cascade. researchgate.netresearchgate.netnih.gov

The degradation pathways for different pyrethroids highlight the central role of ester cleavage and subsequent oxidation. For Type I pyrethroids like permethrin, the pathway leads from the parent compound to 3-phenoxybenzyl alcohol, which is then oxidized. msstate.eduethz.ch For Type II pyrethroids like cypermethrin, which contain an α-cyano group, the initial hydrolysis yields α-cyano-3-phenoxybenzyl alcohol. This intermediate is unstable and can non-enzymatically eliminate HCN to form 3-phenoxybenzaldehyde, which is then oxidized further. ethz.ch

Parent PyrethroidInitial StepKey Intermediate(s)Subsequent Product(s)
Permethrin (Type I)Ester Hydrolysis3-Phenoxybenzyl alcoholThis compound, 3-Phenoxybenzoic acid
Cypermethrin (Type II)Ester Hydrolysis(RS)-alpha-Cyano-3-phenoxybenzyl alcohol3-Phenoxybenzaldehyde, 3-Phenoxybenzoic acid

Characterization of Enzyme Kinetics and Catalytic Specificity

The enzymes responsible for the transformation of pyrethroids, particularly the initial ester hydrolysis leading to alcohol intermediates, exhibit distinct kinetic properties and catalytic specificity. Carboxylesterases (CEs), specifically the human liver isozymes hCE-1 and hCE-2, are central to this metabolic process. nih.govmsstate.edu These enzymes belong to the serine hydrolase superfamily and catalyze the hydrolysis of a wide array of ester-containing compounds. msstate.edu

Enzyme kinetics studies have revealed that hCE-1 and hCE-2 hydrolyze pyrethroids with strong stereoselectivity, a form of catalytic specificity where an enzyme preferentially acts on a particular stereoisomer. nih.govworthington-biochem.com For instance, both enzymes hydrolyze the trans-isomers of permethrin and cypermethrin much more efficiently than their corresponding cis-counterparts. nih.govmsstate.edu A comparison of the catalytic efficiency (kcat/Km) demonstrates this preference clearly. For hCE-1, trans-permethrin (B105639) is hydrolyzed 8-fold more efficiently than cis-permethrin, while for hCE-2, the difference is even more pronounced at 28-fold. msstate.edu This indicates that the geometric configuration of the substrate significantly influences the enzyme's catalytic activity.

The kinetic parameters for these reactions have been determined using HPLC-based methods to quantify the formation of hydrolysis products like 3-phenoxybenzyl alcohol. msstate.edu The Michaelis-Menten constant (Km) for these pyrethroid substrates is generally low, suggesting a high affinity of the carboxylesterases for these compounds. nih.gov

EnzymeSubstrateKm (μM)kcat (min⁻¹)kcat/Km (min⁻¹μM⁻¹)
hCE-1 trans-Permethrin17 ± 216 ± 0.40.94
cis-Permethrin31 ± 63.6 ± 0.30.12
Bioresmethrin16 ± 3100 ± 66.25
hCE-2 trans-Permethrin25 ± 47.9 ± 0.50.32
cis-Permethrin28 ± 10.32 ± 0.010.011
Bioresmethrinn.d.n.d.n.d.
Data adapted from a study on the hydrolytic metabolism of pyrethroids by human carboxylesterases. msstate.edu n.d. = not determined due to product levels below detection limits.

In addition to stereospecificity, these enzymes exhibit linkage specificity, acting specifically on the ester bond that connects the acid and alcohol moieties of the pyrethroid. nih.govresearchgate.networthington-biochem.com The subsequent oxidation of the resulting alcohol metabolites is carried out by other classes of enzymes, such as alcohol dehydrogenases and other oxidases, which continue the detoxification process. ethz.chcdc.gov For example, the oxidation of 3-phenoxybenzyl alcohol to 3-phenoxybenzoate is catalyzed by 3-phenoxybenzyl alcohol dehydrogenase. ethz.ch The specificity of these downstream enzymes ensures the sequential modification of the molecule, ultimately leading to more polar and easily excretable compounds. nih.govresearchgate.net

Overview of Current Research Trajectories and Emerging Gaps in 4 Hydroxy 3 Phenoxybenzyl Alcohol Studies

Current research on pyrethroid metabolites is increasingly recognizing the importance of understanding the complete metabolic and environmental fate of these compounds. However, specific research focused solely on 4'-Hydroxy-3-phenoxybenzyl alcohol is still emerging.

Current Research Trajectories:

Biomonitoring: The development of sensitive analytical methods to detect and quantify pyrethroid metabolites, including hydroxylated forms like this compound, in human and environmental samples is a key research direction. This allows for more accurate exposure assessments.

Toxicological Profiling: There is a growing interest in characterizing the specific toxicological effects of individual metabolites, moving beyond the assumption that metabolism always leads to detoxification. This includes investigating potential endocrine-disrupting activities and other subtle health effects. mdpi.com

Environmental Fate Modeling: Research is ongoing to better predict the environmental transport and persistence of pyrethroid metabolites to understand their potential for contaminating water resources. iosrjournals.org

Emerging Gaps in Research:

Specific Enzymology: A significant gap exists in the precise identification of the specific cytochrome P450 enzymes and other potential enzymes responsible for the 4'-hydroxylation of 3-phenoxybenzyl alcohol in various species, including humans and ecologically relevant organisms.

Environmental Persistence and Degradation: There is a lack of comprehensive data on the environmental half-life, mobility in soil and water, and the ultimate degradation products of this compound itself. Most studies have focused on the parent pyrethroids or more abundant metabolites.

Comprehensive Toxicological Data: While some research has touched upon the toxicology of pyrethroid metabolites, a detailed and comprehensive toxicological profile of this compound is largely unavailable. This includes a need for more in-depth studies on its potential for neurotoxicity, immunotoxicity, and other health endpoints.

Mixture Effects: The real-world exposure scenario involves a mixture of parent pyrethroids and their various metabolites. A critical knowledge gap is the understanding of the combined toxicological effects of these mixtures, including potential synergistic or antagonistic interactions.

Mechanistic Investigations of Biological Activities and Interactions of 4 Hydroxy 3 Phenoxybenzyl Alcohol

Endocrine Disrupting Potential and Receptor Binding Mechanisms

The endocrine-disrupting potential of pyrethroid metabolites is a key area of research, as these compounds can mimic or interfere with the body's natural hormonal functions. researchgate.net Studies have focused on assessing the estrogenic and antiandrogenic activities of 4'-Hydroxy-3-phenoxybenzyl alcohol and its interaction with hormone receptors.

Assessment of Estrogenic and Antiandrogenic Activities

Investigations using in vitro assays have demonstrated that this compound possesses estrogenic activity. nih.gov In a recombinant yeast assay expressing human estrogen receptors (YES), this metabolite was shown to act as an agonist, mimicking the action of 17β-estradiol. nih.gov The estrogenic activity was determined to be approximately 100,000 times less potent than that of 17β-estradiol. nih.gov

While this compound itself has been primarily identified for its estrogenic properties, studies on its structural analog, 3-phenoxybenzyl alcohol, have shown both estrogenic and antiandrogenic activities. oup.com This suggests that the core 3-phenoxybenzyl alcohol structure has the potential to interact with multiple steroid hormone receptor systems.

Molecular Interactions with Steroid Hormone Receptors and Associated Signaling Pathways

The estrogenic effects of this compound are initiated by its direct interaction with steroid hormone receptors. nih.gov Specifically, the compound is capable of binding to the human estrogen receptor (ER), as demonstrated in recombinant yeast assays. nih.gov This binding event is the critical molecular initiating event that triggers a downstream signaling cascade. In the context of the YES assay, this interaction leads to the activation of a reporter gene, confirming the compound's ability to function as an estrogen agonist. nih.gov

While the direct binding to the estrogen receptor has been established, detailed molecular-level descriptions of the specific amino acid interactions within the receptor's ligand-binding pocket and the full scope of the subsequent intracellular signaling pathways activated in mammalian cells are not extensively detailed in the current scientific literature. The primary mechanism identified is its ability to mimic endogenous estrogens by binding to and activating the estrogen receptor. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies for Biological Effects

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For pyrethroid metabolites, these studies help identify the specific molecular features responsible for their endocrine-disrupting effects.

Identification of Key Structural Features Governing Bioactivity

The estrogenic activity of pyrethroid metabolites is significantly influenced by specific functional groups on the molecule. A comparative analysis of various metabolites suggests that the presence of a hydroxyl group (-OH) on the benzyl (B1604629) alcohol moiety is a key feature for estrogenic agonism. nih.gov

Metabolites such as this compound and 3-phenoxybenzyl alcohol, both of which retain the alcohol functional group, exhibit estrogenic activity. nih.gov In contrast, when this alcohol group is oxidized to a carboxylic acid (-COOH), as seen in 3-phenoxybenzoic acid and 3-(4-hydroxy-3-phenoxy)benzoic acid, the estrogenic activity is lost. nih.gov This indicates that the benzyl alcohol structure is critical for estrogen receptor activation by these metabolites. The presence of the 4'-hydroxy group on the phenoxy ring is another significant feature, and it is hypothesized that having hydroxyl groups at both ends of the molecule could modulate the activity.

Comparative SAR Analysis with Parent Pyrethroids and Other Metabolites

A critical finding from mechanistic studies is that the metabolic products of pyrethroids can be more potent endocrine disruptors than the original parent insecticides. oup.com Parent pyrethroids like permethrin (B1679614) and fenpropathrin (B1672528) act as very weak estrogen agonists. oup.com However, their metabolites demonstrate significantly different and often stronger activities.

For instance, 3-phenoxybenzyl alcohol, a primary metabolite, shows both estrogenic and antiandrogenic activities at potencies over 100-fold greater than permethrin. oup.com The further hydroxylated metabolite, this compound, also demonstrates clear estrogenic activity. nih.gov Conversely, other metabolites like 3-phenoxybenzoic acid exhibit antiestrogenic properties. oup.com This highlights that metabolic transformation, specifically the hydroxylation of the benzyl alcohol moiety, is a critical step in conferring or enhancing the endocrine-disrupting potential of these compounds compared to their parent pyrethroids.

Comparative Estrogenic Activity of Pyrethroids and Their Metabolites
CompoundParent Compound/MetaboliteObserved ActivityRelative Potency/Comment
PermethrinParent PyrethroidWeak Estrogen AgonistReference parent compound. oup.com
Cypermethrin (B145020)Parent PyrethroidAntiestrogenic ActivityConsidered an estrogen receptor antagonist. oup.com
3-Phenoxybenzyl alcoholMetaboliteEstrogenic & Antiandrogenic>100-fold more potent than permethrin. oup.com
This compound Metabolite Estrogenic Activity is ~105 less than 17β-estradiol. nih.gov
3-Phenoxybenzoic acidMetaboliteAntiestrogenic / No Estrogenic ActivityLacks the alcohol group, showing antagonistic properties. nih.govoup.com
3-(4-hydroxy-3-phenoxy)benzoic acidMetaboliteNo Estrogenic ActivityThe carboxylic acid form is inactive as an agonist. nih.gov

Cellular and Molecular Responses to this compound Exposure

Based on a comprehensive review of the available scientific literature, there is currently a lack of specific research detailing the broader cellular and molecular responses following direct exposure of cells to this compound. Existing studies have predominantly focused on receptor-level interactions and have not elucidated downstream effects such as changes in gene expression profiles, protein synthesis, or specific cellular pathways beyond the initial hormone receptor activation.

In Vitro Cellular Assays and Models for Activity Profiling

Scientific investigation into this compound has primarily focused on its role as a significant metabolite of various synthetic pyrethroid insecticides. scbt.comchemicalbook.com Consequently, its activity profiling in in vitro cellular assays is often contextualized within toxicology and metabolism studies designed to understand the biotransformation of its parent compounds.

In vitro models are crucial for elucidating the metabolic fate of pyrethroids. These systems, which may include liver microsome assays or cultured hepatocytes, are utilized to study the enzymatic processes that lead to the formation of this compound. The "activity" being profiled in these assays is typically the rate and extent of its generation from the parent insecticide, serving as a key indicator of metabolic breakdown.

The compound is recognized as a metabolite of several widely used pyrethroid insecticides. chemicalbook.com Its detection is often used as a biomarker for exposure to these pesticides in non-occupational and environmental health studies.

Table 1: Parent Pyrethroid Insecticides of this compound

Parent InsecticideChemical Class
PermethrinType I Pyrethroid
CypermethrinType II Pyrethroid
DeltamethrinType II Pyrethroid
FenvalerateType II Pyrethroid
DecamethrinType II Pyrethroid

This table lists common pyrethroid insecticides that are metabolized to this compound. chemicalbook.comnih.gov

Investigation of Intracellular Pathways and Mechanisms of Interaction

The primary mechanism of interaction involving this compound that is documented in scientific literature is its formation through the metabolic breakdown of pyrethroid insecticides. scbt.com The intracellular pathways leading to its presence involve enzymatic hydrolysis of the ester linkage in the parent pyrethroid compounds, a process predominantly carried out by carboxylesterases in the liver.

While the neurotoxic mechanisms of the parent pyrethroids are extensively studied, specific investigations detailing the direct interaction of this compound with discrete intracellular signaling pathways are less common. The research focus has largely been on its utility as a biomarker of pyrethroid exposure rather than its own specific biological activity.

However, studies on structurally related phenolic compounds, such as 4-hydroxybenzyl alcohol (HBA), have explored various intracellular pathways. For instance, research on HBA has shown that it can influence pathways related to angiogenesis by down-regulating proteins like vascular endothelial growth factor (VEGF) and matrix metalloproteinase 9 (MMP9) in endothelial cells. nih.govnih.gov Furthermore, studies in cellular models of neurodegeneration have indicated that HBA may provide neuroprotection by antagonizing ROS-dependent pathways involving JNK and caspase-3. mdpi.com It is important to note that these findings relate to a different, though structurally similar, compound and cannot be directly extrapolated to this compound without specific experimental validation.

Environmental Dynamics and Degradation Research of 4 Hydroxy 3 Phenoxybenzyl Alcohol

Abiotic Degradation Pathways in Environmental Matrices

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes, primarily photolysis and hydrolysis. These pathways are critical in determining the initial fate and transformation of 4'-Hydroxy-3-phenoxybenzyl alcohol in the environment.

Photolytic Degradation Processes and Kinetics

Photolytic degradation, or photodegradation, is the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. uludag.edu.tr The rate and extent of photodegradation are influenced by the intensity of sunlight, the duration of exposure, and the chemical properties of the compound. uludag.edu.tr For substances applied to surfaces like foliage or soil, susceptibility to photodegradation is higher compared to those incorporated into the soil. uludag.edu.tr

While direct studies on the photolytic degradation of this compound are limited, research on related phenoxy compounds provides insights. For instance, the photodegradation of phenoxy acids in shallow, sunlit waters is a significant decomposition pathway. nih.gov The efficiency of this process is dependent on the specific form of the compound being degraded. nih.gov Advanced oxidation processes, which often combine UV radiation with other oxidants like hydrogen peroxide, have been shown to effectively degrade various organic pollutants and could be applicable to this compound. nih.govnih.gov

Biotic Degradation Mechanisms in Soil and Aquatic Environments

Biotic degradation, the breakdown of organic compounds by living organisms, is a cornerstone of environmental detoxification. uludag.edu.tr Microorganisms such as bacteria and fungi play a pivotal role in the degradation and mineralization of complex organic molecules like this compound. uludag.edu.trresearchgate.net

Role of Microorganisms in Soil Degradation and Mineralization Processes

Soil microorganisms are fundamental to the breakdown of pesticides and their metabolites. uludag.edu.tr The rate of microbial degradation is influenced by soil characteristics including moisture, temperature, aeration, pH, and organic matter content. uludag.edu.troregonstate.edu Generally, warm, moist, well-aerated soils with a neutral pH foster the greatest microbial activity. uludag.edu.tr

Several fungal and bacterial strains have been identified that can degrade pyrethroids and their metabolites. For example, fungi such as Aspergillus sydowii and Penicillium raistrickaii have been shown to metabolize esfenvalerate, leading to the formation of 3-phenoxybenzyl alcohol, a closely related compound. researchgate.net The bacterium Pseudomonas aeruginosa can degrade beta-cypermethrin (B1669542) and its metabolite 3-phenoxybenzaldehyde (B142659), transforming it further into metabolites including 3-phenoxybenzyl alcohol. nih.gov This indicates that microorganisms possess the enzymatic machinery, such as hydrolases, oxidases, and dehydrogenases, necessary to break down the phenoxybenzyl structure. researchgate.netmdpi.com The ultimate goal of this microbial action is mineralization, the complete conversion of the organic compound to inorganic substances like carbon dioxide and water. nih.gov

Microorganisms Involved in the Degradation of Related Compounds

MicroorganismParent Compound DegradedMetabolite Formed
Aspergillus sydowii CBMAI 935Esfenvalerate3-phenoxybenzyl alcohol
Cladosporium CMAI 1678Esfenvalerate3-phenoxybenzyl alcohol
Penicillium raistrickaii CBMAI 931Esfenvalerate3-phenoxybenzyl alcohol
Pseudomonas aeruginosa PAO1Beta-cypermethrin, 3-phenoxybenzaldehyde3-phenoxybenzyl alcohol
Aspergillus niger YATbeta-Cypermethrin3-phenoxybenzoic acid

Aquatic Degradation Pathways and Sediment Interactions

In aquatic systems, the degradation of this compound is influenced by microbial communities in the water column and sediment. nih.gov Sediments can act as a significant reservoir for organic pollutants, where degradation processes can occur. nih.gov The presence of oxygen is a critical factor; for instance, the mineralization of mecoprop, a phenoxy acid, was found to be significantly enhanced in the presence of oxygen in bottom sediments. nih.gov

The bacterial community in aquatic environments plays a key role in the degradation of organic pollutants. aidic.it Studies on compounds like naproxen (B1676952) have shown complete degradation over time in the presence of a viable microbial community, whereas no degradation occurred in sterile water. aidic.it This highlights the essential role of aquatic microorganisms in the natural attenuation of such compounds. The mobility of phenoxy-containing compounds is generally high in water, allowing them to be transported to surface and groundwater where microbial degradation is a key process for their removal. nih.gov

Factors Modulating Environmental Persistence and Degradation Rates

The environmental persistence of a chemical, often described by its half-life, is not an inherent constant but is determined by a combination of the chemical's properties and environmental factors. nih.govgpnmag.com The persistence of this compound is thus governed by a complex interplay of various conditions. uludag.edu.tr

Key factors influencing degradation rates include:

Temperature: Higher temperatures generally increase the rate of both chemical reactions and microbial activity, leading to faster degradation. gpnmag.com For every 50°F rise in temperature, the rate of chemical reactions can double. gpnmag.com

pH: The acidity or alkalinity of the soil and water can significantly affect chemical stability and microbial populations. uludag.edu.troregonstate.edu For example, the hydrolysis of parent pyrethroids is faster in alkaline conditions. researchgate.net

Sunlight: The intensity and duration of sunlight exposure directly impact the rate of photolytic degradation. uludag.edu.tr

Moisture: Adequate moisture is essential for microbial activity and can also participate in hydrolytic reactions. uludag.edu.trgpnmag.com

Oxygen Availability: The presence of oxygen is crucial for aerobic microbial degradation, which is often more efficient than anaerobic degradation. nih.gov

Organic Matter: Soil organic matter can influence pesticide availability through adsorption and provides a habitat and energy source for microorganisms. uludag.edu.troregonstate.edu

Microbial Community: The presence, abundance, and adaptation of specific microbial populations capable of degrading the compound are critical for biotic degradation. researchgate.netnih.gov

Factors Affecting Environmental Degradation

FactorInfluence on Degradation Rate
Increasing TemperatureGenerally increases degradation rate gpnmag.com
pHAffects chemical stability and microbial activity uludag.edu.tr
Sunlight ExposureIncreases photolytic degradation uludag.edu.tr
Soil MoistureEssential for microbial activity uludag.edu.tr
Oxygen LevelsAerobic conditions often enhance microbial degradation nih.gov
Organic Matter ContentCan increase microbial activity and adsorption uludag.edu.tr
Microbial AdaptationPrevious exposure can lead to faster degradation nih.gov

Influence of Environmental Conditions (e.g., pH, Temperature, Soil Type)

The rate and extent of 3-phenoxybenzyl alcohol biodegradation are critically dependent on ambient environmental conditions. Factors such as pH, temperature, and the physical and chemical properties of soil dictate the efficiency of microbial degradation processes.

Research into the microbial degradation of pyrethroid metabolites indicates that neutral to slightly alkaline conditions are generally most favorable. For instance, studies on the degradation of 3-phenoxybenzoic acid (3-PBA), a primary metabolite of 3-phenoxybenzyl alcohol, by a Bacillus sp. strain identified optimal conditions at a pH of 7.7 and a temperature of 30.9°C nih.govresearchgate.net. Similarly, the degradation of the parent pesticide beta-cypermethrin by Pseudomonas aeruginosa, which leads to the formation of 3-phenoxybenzyl alcohol, was also optimized around pH 7.7 and 30.6°C nih.gov. The degradation of another pesticide, fenamiphos, was shown to be significantly enhanced in soils with a high pH (≥7.7), whereas acidic soils (pH 4.7 to 6.7) showed slow degradation with no enhancement from repeated applications nih.gov. This suggests that alkaline pH levels are conducive to the microbial consortia responsible for breaking down these compounds.

Soil composition plays a multifaceted role in the degradation process. Soil type affects aeration, water retention, and nutrient availability, all of which impact microbial activity. One study on phenol (B47542), a related aromatic compound, found that the most efficient degradation occurred in loamy woodland soil, which had a high content of silt and clay researchgate.net. These soil types can retain essential nutrients and maintain favorable pH conditions researchgate.net. Conversely, the same study demonstrated that increasing the sand content of a soil sample, which improves aeration due to higher porosity, could double the rate of phenol removal researchgate.net. This highlights a trade-off between nutrient retention and soil aeration, with optimal degradation likely occurring in well-aerated soils with sufficient organic matter and nutrient content.

Table 1: Optimal Conditions for Microbial Degradation of Related Compounds

CompoundMicroorganismOptimal pHOptimal Temperature (°C)Source
3-Phenoxybenzoic Acid (3-PBA)Bacillus sp. DG-027.730.9 nih.govresearchgate.net
Beta-cypermethrinPseudomonas aeruginosa PAO17.730.6 nih.gov
FenamiphosSoil consortia≥7.7Not specified nih.gov

Impact of Nutrient Availability and Co-contaminants on Biodegradation Efficacy

The efficacy of microbial degradation is intrinsically linked to the availability of essential nutrients and the presence of other chemical compounds that can either help or hinder the process.

Nutrient availability is a primary limiting factor for microbial growth and metabolic activity. The biodegradation of xenobiotics like 3-phenoxybenzyl alcohol is an energy-intensive process for microorganisms, often requiring additional sources of carbon and energy mdpi.com. Studies have shown that maintaining a balanced ratio of carbon, nitrogen, and phosphorus (C:N:P) can significantly promote the stable degradation of pollutants mdpi.com. The addition of nutrient supplements, such as tryptone, peptone, and yeast extract, has been observed to generally enhance the degradation of complex organic molecules nih.gov. The application of NPK fertilizer can also stimulate bioremediation, though its effectiveness can be influenced by the soil's indigenous microbial diversity and the specific fertilizer composition nih.govnih.gov. In some cases, the addition of inorganic fertilizer significantly increased degradation rates in soils with low initial microbial diversity nih.gov.

The presence of co-contaminants in the environment can have complex and unpredictable effects on biodegradation. In some instances, a phenomenon known as co-metabolism can occur, where the presence of one compound enhances the degradation of another. For example, the presence of low molecular weight polycyclic aromatic hydrocarbons (PAHs) like naphthalene (B1677914) has been shown to boost the degradation of more complex, high molecular weight PAHs nih.gov. However, the opposite effect, antagonism, is also common. The co-application of multiple herbicides can inhibit the degradation of one another, increasing their persistence and environmental risk mdpi.com. For example, the degradation of the herbicide prometryn (B1678245) was found to be significantly slowed in the presence of acetochlor (B104951) mdpi.com. This indicates that the microbial resources become contested or that one compound may inhibit the specific enzymatic pathways required to break down the other.

Formation and Fate of Secondary Degradation Products in the Environment

The environmental transformation of 3-phenoxybenzyl alcohol proceeds through a multi-step pathway, leading to the formation of several secondary degradation products. The initial and most well-documented step is the oxidation of the alcohol group.

Microorganisms first oxidize 3-phenoxybenzyl alcohol to its corresponding aldehyde, 3-phenoxybenzaldehyde researchgate.net. This intermediate is then rapidly oxidized further to form the more stable and frequently detected metabolite, 3-phenoxybenzoic acid (3-PBA) nih.govresearchgate.net.

The fate of 3-PBA is of significant environmental interest as it can be more persistent than its parent compound, with reported half-lives in soil ranging from 120 to 180 days nih.gov. The biodegradation of 3-PBA involves the cleavage of the stable diphenyl ether bond, a critical step in the complete mineralization of the molecule. Microbial pathways have been identified that break this bond, leading to simpler, less toxic compounds. Identified metabolites from the degradation of 3-PBA include phenol and protocatechuic acid nih.govresearchgate.net. Other pathways can lead to the formation of 3,4-dihydroxy phenol researchgate.net.

Furthermore, hydroxylation of the aromatic rings is another key transformation step. The formation of hydroxylated metabolites, such as 4'-hydroxy-3-phenoxybenzoic acid, has been observed, representing a further step in the detoxification and degradation pathway researchgate.net. One study also identified 3-(2-methoxyphenoxy) benzoic acid as a metabolite produced by a Bacillus sp., indicating that multiple transformation pathways can exist depending on the specific microbial species present researchgate.net. The complete degradation pathway ultimately leads to the breakdown of the aromatic rings and mineralization to carbon dioxide and water.

Advanced Analytical Methodologies for the Detection and Quantification of 4 Hydroxy 3 Phenoxybenzyl Alcohol

Chromatographic Separation Techniques

Chromatographic techniques are fundamental to the analysis of 4'-Hydroxy-3-phenoxybenzyl alcohol, enabling its separation from interfering compounds in complex samples. The choice between gas and liquid chromatography is largely dictated by the volatility and thermal stability of the analyte and its derivatives.

Gas Chromatography (GC) for Volatile Derivatives and Metabolites

Gas chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. For the analysis of this compound, which is not inherently volatile, a derivatization step is often necessary to increase its volatility and thermal stability. This typically involves converting the hydroxyl group into a less polar and more volatile ether or ester derivative.

One common derivatization agent is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which replaces the active hydrogen in the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. Another approach involves derivatization with heptafluorobutyric anhydride (B1165640). nih.gov The resulting volatile derivatives can then be effectively separated on a GC column, often a non-polar or semi-polar capillary column like a DB-5. spectrabase.com

GC is frequently coupled with various detectors for quantification. Electron Capture Detectors (ECD) are highly sensitive to halogenated compounds, making them suitable for derivatives formed with halogen-containing reagents. nih.gov Flame Ionization Detectors (FID) provide a robust and linear response for a wide range of organic compounds. cdc.gov

Table 1: GC Methods for this compound Analysis

Analytical MethodSample MatrixDerivatizationLimit of Detection (LOD)
GC-ECDFruits and VegetablesHeptafluorobutyric anhydride≤ 0.01 ppm nih.gov

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Forms in Complex Mixtures

High-Performance Liquid Chromatography (HPLC) is the preferred method for analyzing non-volatile and thermally labile compounds like this compound in its native form, thus avoiding the need for derivatization. nih.gov This technique separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

Reversed-phase HPLC is the most common mode used for this purpose, typically employing a C18 column. researchgate.net The mobile phase usually consists of a mixture of water (often acidified with formic or phosphoric acid to improve peak shape) and an organic solvent like methanol (B129727) or acetonitrile. researchgate.net The gradient elution, where the proportion of the organic solvent is increased over time, is often used to achieve optimal separation of the target analyte from other components in the sample. researchgate.net

Detection in HPLC is commonly achieved using a Diode Array Detector (DAD) or a UV detector, which measure the absorbance of the analyte at a specific wavelength. researchgate.net For enhanced sensitivity and selectivity, HPLC is often coupled with mass spectrometry (LC-MS).

Table 2: HPLC Method Parameters for a Related Compound (p-Hydroxybenzyl Alcohol)

ParameterValue
ColumnZorbax SB – C18 (4.6 mm×250 mm, 5 μm) researchgate.net
Mobile PhaseA: 0.1% phosphoric acid in water; B: methanol researchgate.net
Flow Rate0.8 mL/min researchgate.net
Column Temperature25 °C researchgate.net
Detection Wavelength220 nm researchgate.net
Lower Limit of Quantitation0.05 µg/mL researchgate.net

Mass Spectrometric Identification and Quantification

Mass spectrometry (MS) is an indispensable tool for the unequivocal identification and highly sensitive quantification of this compound. It can be coupled with both GC and LC to provide a powerful analytical platform.

GC-MS and GC-MS/MS for Trace Analysis and Structural Confirmation

The coupling of Gas Chromatography with Mass Spectrometry (GC-MS) combines the excellent separation power of GC with the highly specific and sensitive detection capabilities of MS. After separation in the GC column, the derivatized this compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting mass spectrum, which shows the mass-to-charge ratio (m/z) of the fragment ions, serves as a chemical fingerprint for the compound, allowing for its definitive identification. nih.gov

For even greater sensitivity and selectivity, particularly in complex matrices, tandem mass spectrometry (GC-MS/MS) can be employed. In this technique, a specific parent ion is selected, fragmented, and then one or more characteristic product ions are monitored. This significantly reduces background noise and enhances the signal-to-noise ratio, enabling trace-level analysis.

LC-MS and LC-MS/MS in Complex Biological and Environmental Samples

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version, LC-MS/MS, have become the methods of choice for the analysis of this compound in complex biological and environmental samples. researchgate.netdcu.ie These techniques offer high sensitivity and selectivity without the need for derivatization. researchgate.net

In LC-MS, the eluent from the HPLC column is introduced into the mass spectrometer's ion source, most commonly an electrospray ionization (ESI) source. ESI gently ionizes the analyte molecules, typically forming protonated ([M+H]+) or deprotonated ([M-H]-) molecular ions.

LC-MS/MS provides a higher degree of certainty in identification and quantification, which is crucial when dealing with complex matrices like wastewater or biological fluids. bmuv.de The use of multiple reaction monitoring (MRM) mode in LC-MS/MS, where specific precursor-to-product ion transitions are monitored, allows for highly selective and sensitive quantification, even at very low concentrations. researchgate.net

Sample Preparation and Extraction Protocols for Diverse Matrices

The effective extraction of this compound from various sample matrices is a critical first step in its analysis. The choice of extraction method depends on the nature of the sample (e.g., water, soil, biological tissue) and the analytical technique to be used.

For solid samples like fruits, vegetables, and soil, initial homogenization is typically required. cdc.gov This is often followed by extraction with an organic solvent or a mixture of solvents. Common extraction techniques include:

Liquid-Liquid Extraction (LLE): This involves partitioning the analyte between the aqueous sample and an immiscible organic solvent.

Solid-Phase Extraction (SPE): This technique is widely used for both cleanup and pre-concentration of the analyte from liquid samples. The sample is passed through a solid sorbent material that retains the analyte, which is then eluted with a small volume of a suitable solvent. researchgate.net This is particularly useful for environmental water samples. researchgate.netresearchgate.net

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a streamlined and effective method for extracting pesticide residues, including pyrethroid metabolites, from food matrices. It involves an initial extraction with an organic solvent followed by a cleanup step using dispersive solid-phase extraction.

For biological samples such as urine or plasma, an enzymatic hydrolysis step may be necessary to release conjugated forms of this compound before extraction. nih.gov The choice of enzyme, typically a glucuronidase or sulfatase, depends on the nature of the conjugation.

Following extraction, a cleanup step is often necessary to remove co-extracted interfering compounds that could affect the chromatographic analysis or ion suppression in mass spectrometry. This can be achieved using techniques like column chromatography or dispersive SPE.

Microextraction and Miniaturized Techniques (e.g., Dispersive Liquid-Liquid Microextraction (DLLME), Solid-Phase Microextraction (SPME))

Microextraction techniques have become prominent for their ability to simplify sample preparation, reduce solvent consumption, and improve analytical sensitivity. ijrpc.comnih.gov These methods integrate extraction, concentration, and sometimes sample introduction into a single, streamlined process. nih.govijrpc.com

Dispersive Liquid-Liquid Microextraction (DLLME):

DLLME is a rapid and efficient microextraction technique that involves the creation of a cloudy solution by injecting a mixture of an extraction solvent and a disperser solvent into an aqueous sample. youtube.comnih.govresearchgate.net This process generates a large surface area between the fine droplets of the extraction solvent and the aqueous phase, facilitating rapid partitioning of the analyte into the organic phase. researchgate.net

The key steps in a typical DLLME procedure are:

Injection of a mixture of a water-immiscible extraction solvent and a water-miscible disperser solvent into the aqueous sample. nih.govnih.gov

Formation of a cloudy emulsion, maximizing the contact area for efficient extraction. youtube.comresearchgate.net

Centrifugation to separate the organic phase from the aqueous sample. youtube.comnih.gov

Collection of the sedimented organic phase for analysis. youtube.comnih.gov

The selection of the extraction and disperser solvents is critical for achieving high extraction efficiency. Common choices are presented in the table below.

Table 1: Common Solvents Used in DLLME

Solvent Type Examples Role in DLLME
Extraction Solvent Chloroform, Carbon Tetrachloride To extract the analyte from the aqueous sample. Must be water-immiscible.

| Disperser Solvent | Acetonitrile, Methanol, Isopropyl Alcohol | To disperse the extraction solvent into fine droplets within the aqueous sample. Must be miscible with both the extraction solvent and the aqueous phase. nih.govnih.gov |

This table is based on information from references nih.govnih.gov.

Solid-Phase Microextraction (SPME):

SPME is a solvent-free sample preparation technique that utilizes a fused-silica fiber coated with a stationary phase. nih.govijrpc.com The fiber is exposed to the sample (either by direct immersion or in the headspace), and analytes partition from the sample matrix into the coating. nih.gov Subsequently, the analytes are thermally desorbed in the injector of a gas chromatograph or eluted with a solvent for liquid chromatography. ijrpc.com

SPME offers several advantages, including:

Simplicity and integration of sampling, extraction, and concentration. nih.gov

High sensitivity. nih.gov

Minimal or no use of organic solvents. nih.govijrpc.com

The choice of fiber coating is crucial and depends on the polarity and volatility of the analyte. For a compound like this compound, a polar fiber coating would likely be most effective. The efficiency of the extraction is influenced by parameters such as extraction time, temperature, pH, and sample agitation. researchgate.net

Table 2: Key Parameters in SPME Optimization

Parameter Description Impact on Extraction
Fiber Coating The stationary phase coated on the fused-silica fiber. Determines the selectivity and efficiency of analyte extraction based on polarity and other interactions.
Extraction Time The duration the fiber is exposed to the sample. Affects the amount of analyte that partitions to the fiber, aiming to reach equilibrium. researchgate.net
Extraction Temperature The temperature at which extraction is performed. Influences the partitioning equilibrium and diffusion rate of the analyte. researchgate.net
Sample pH The pH of the sample matrix. Can affect the charge state of the analyte, influencing its volatility and partitioning behavior. researchgate.net

| Agitation | Stirring or vibration of the sample during extraction. | Reduces the boundary layer effect and accelerates the mass transfer of the analyte to the fiber. researchgate.net |

This table is based on information from reference researchgate.net.

Enzymatic and Chemical Pre-treatments for Conjugate and Metabolite Analysis

In biological systems, this compound can be conjugated with molecules like glucuronic acid or sulfate (B86663) to increase its water solubility and facilitate excretion. nih.gov To analyze the total amount of the metabolite, a pre-treatment step is often necessary to cleave these conjugates and release the parent alcohol.

Enzymatic Hydrolysis: This is a common and specific method for cleaving conjugates. Enzymes like β-glucuronidase and sulfatase are used to hydrolyze the corresponding glucuronide and sulfate conjugates, respectively. This enzymatic reaction is typically performed by incubating the sample with the appropriate enzyme under optimized conditions of pH and temperature before proceeding with extraction and analysis.

Chemical Hydrolysis: Acid or alkaline hydrolysis can also be employed to break the conjugate bonds. However, this method is generally less specific than enzymatic hydrolysis and can potentially lead to the degradation of the target analyte or other sample components if the conditions are too harsh. Careful optimization of the acid/base concentration, temperature, and reaction time is crucial to ensure complete cleavage without compromising the integrity of the this compound.

Spectroscopic and Other Advanced Characterization Techniques in Research

Spectroscopic techniques are indispensable tools in chemical research for both the identification of unknown compounds and the study of their interactions with other molecules.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Interaction Studies

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. libretexts.org The absorption of light corresponds to the excitation of electrons from lower to higher energy orbitals. For a molecule like this compound, the aromatic rings and the hydroxyl and ether functional groups act as chromophores, which are responsible for its UV absorption. libretexts.orgresearchgate.net

This technique is particularly useful for studying the interactions of this compound with other molecules, such as proteins or DNA. When the metabolite binds to another molecule, its chemical environment changes, which can lead to a shift in the wavelength of maximum absorbance (λmax) or a change in the absorbance intensity. researchgate.net These spectral changes can provide valuable information about the binding mechanism, the strength of the interaction, and the stoichiometry of the complex formed. For instance, a red shift (bathochromic shift) or a blue shift (hypsochromic shift) in the absorption spectrum can indicate the nature of the interaction. researchgate.net

Nuclear Magnetic Resonance (NMR) for Structural Elucidation of Metabolites

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile analytical technique for determining the detailed molecular structure of organic compounds. researchgate.netnih.gov It provides information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. core.ac.uk In the context of this compound metabolism, NMR is invaluable for the unequivocal identification of its various metabolites. researchgate.net

One-dimensional (1D) NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, provide fundamental structural information. The chemical shift of each nucleus gives clues about its electronic environment, while the coupling patterns in ¹H NMR reveal which protons are adjacent to each other. core.ac.uk

For more complex structures or for differentiating between isomers, two-dimensional (2D) NMR experiments are employed. researchgate.net These techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), allow for the establishment of correlations between different nuclei in the molecule, providing a complete and unambiguous picture of its structure. core.ac.uk For example, HMBC is particularly useful for identifying connections between atoms that are separated by two or three bonds, which is crucial for piecing together the fragments of a metabolite's structure. core.ac.uk

Table 3: Common NMR Experiments for Structural Elucidation

NMR Experiment Information Provided Application in Metabolite Analysis
¹H NMR Number of different types of protons, their chemical environment, and neighboring protons. Provides a proton "fingerprint" of the molecule.
¹³C NMR Number of different types of carbon atoms and their chemical environment. Complements ¹H NMR data for a more complete structural picture.
COSY Shows which protons are coupled to each other (typically through 2-3 bonds). core.ac.uk Helps to establish the spin systems within the molecule. core.ac.uk
HSQC Correlates protons directly to the carbons they are attached to. Links the proton and carbon skeletons of the molecule.

This table is based on information from reference core.ac.uk.

By using a combination of these NMR techniques, researchers can confidently elucidate the structures of the various metabolites of this compound, providing a deeper understanding of its metabolic fate in different biological systems. researchgate.netnih.gov

Table 4: List of Chemical Compounds

Compound Name
This compound
3-phenoxybenzoic acid nih.gov
Acetonitrile
β-glucuronidase
Carbon Tetrachloride
Chloroform
Glucuronic acid
Isopropyl Alcohol
Methanol
Sulfatase

Computational and Theoretical Studies of 4 Hydroxy 3 Phenoxybenzyl Alcohol

Molecular Modeling and Docking Simulations for Enzyme and Receptor Interactions

Molecular modeling and docking simulations are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of 4'-Hydroxy-3-phenoxybenzyl alcohol, which is a metabolite of various pyrethroid insecticides, these simulations are invaluable for understanding how it might interact with biological targets such as enzymes and receptors. scbt.com

The primary goal of molecular docking is to predict the binding mode and affinity of a ligand (in this case, this compound) within the active site of a target protein. frontiersin.org The process involves generating a multitude of possible conformations and orientations of the ligand within the protein's binding pocket and then using a scoring function to rank them based on their predicted binding energy. nih.gov Lower binding energy values typically indicate a more stable and favorable interaction. nih.gov

Key interactions that are analyzed in these simulations include:

Hydrogen Bonding: The hydroxyl group (-OH) on the phenol (B47542) ring and the alcohol group (-CH₂OH) of this compound are potential hydrogen bond donors and acceptors, which can form strong, specific interactions with amino acid residues in a protein's active site. nih.gov

Hydrophobic Interactions: The two aromatic rings (the phenyl and phenoxy groups) provide significant hydrophobic character to the molecule, allowing it to interact favorably with nonpolar pockets in a target protein. nih.gov

π-π Stacking: The aromatic rings can also engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. nih.gov

These simulations can help identify potential biological targets for the metabolite and elucidate the molecular basis for its activity or lack thereof. For instance, docking studies could explore its interaction with cytochrome P450 enzymes, which are involved in its formation and further metabolism, or with nuclear receptors, to predict potential endocrine-disrupting activity. researchgate.netnih.gov

Table 1: Key Molecular Interactions Investigated in Docking Simulations

Interaction TypeMolecular Feature of this compoundPotential Interacting Amino Acids
Hydrogen BondHydroxyl group (-OH), Alcohol group (-CH₂OH)Serine, Threonine, Aspartate, Glutamate
HydrophobicPhenyl ring, Phenoxy groupLeucine, Isoleucine, Valine, Alanine
π-π StackingPhenyl ring, Phenoxy groupPhenylalanine, Tyrosine, Tryptophan
van der WaalsEntire moleculeAll amino acids in close proximity

Quantum Chemical Calculations for Reaction Mechanisms and Electronic Properties

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic structure, geometry, and reactivity of molecules. epstem.net Methods like Density Functional Theory (DFT) are commonly used to provide detailed insights into the intrinsic properties of this compound. nrel.govresearchgate.net

These calculations can determine a wide range of molecular properties:

Optimized Molecular Geometry: Quantum chemistry can predict the most stable three-dimensional arrangement of atoms in the molecule, including bond lengths, bond angles, and dihedral angles. epstem.net

Electronic Properties: Key electronic descriptors can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. epstem.netnih.gov A smaller gap suggests the molecule is more likely to be reactive.

Reaction Mechanisms: These methods can model the pathways of chemical reactions, such as the oxidation of the alcohol group to an aldehyde and then to a carboxylic acid (3-phenoxybenzoic acid), which is a known metabolic step. researchgate.net By calculating the energies of reactants, transition states, and products, researchers can determine the feasibility and kinetics of such transformations. nrel.gov

Spectroscopic Properties: Theoretical calculations can predict vibrational frequencies, which correspond to the peaks observed in an infrared (IR) spectrum, and NMR chemical shifts, aiding in the structural confirmation of the compound. epstem.net

Table 2: Electronic and Structural Properties from Quantum Chemical Calculations

PropertyDescriptionSignificance
Total EnergyThe total energy of the molecule in its optimized geometry.Indicates the molecule's stability.
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital.Relates to the ability to donate an electron.
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital.Relates to the ability to accept an electron.
HOMO-LUMO GapThe energy difference between the HOMO and LUMO. nih.govAn indicator of chemical reactivity and stability. nih.gov
Dipole MomentA measure of the overall polarity of the molecule.Influences solubility and intermolecular interactions.
Mulliken Atomic ChargesThe partial charge distributed on each atom. nrel.govHelps identify reactive sites for nucleophilic or electrophilic attack. nrel.gov
Bond Lengths/AnglesThe equilibrium distances and angles between atoms. epstem.netDefines the molecule's 3D structure.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical and machine learning methods that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. researchgate.netconicet.gov.ar These models are built on the principle that the structure of a molecule dictates its activity and properties. researchgate.net

For a compound like this compound, QSAR/QSPR studies would typically involve a dataset of structurally similar compounds (e.g., other pyrethroid metabolites or substituted benzyl (B1604629) alcohols). The process involves:

Data Collection: Gathering experimental data for a series of compounds for a specific activity (e.g., toxicity, receptor binding) or property (e.g., water solubility, octanol-water partition coefficient).

Descriptor Calculation: For each molecule, a large number of numerical parameters, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecule's topology, geometry, and electronic structure. researchgate.net

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is developed that links the descriptors to the observed activity or property. researchgate.net

Model Validation: The predictive power of the model is rigorously tested to ensure it is statistically significant and can accurately predict the activity/property for new, untested compounds. nih.gov

These models can be used to predict the biological activity of this compound or estimate its physicochemical properties without the need for extensive laboratory experiments. conicet.gov.ar

Table 3: Examples of Molecular Descriptors Used in QSAR/QSPR Models

Descriptor ClassExample DescriptorsInformation Encoded
Topological Molecular Connectivity Indices, Wiener IndexAtomic connectivity and branching of the molecule.
Geometrical (3D) Molecular Surface Area, Molecular VolumeThe size and shape of the molecule in 3D space. nih.gov
Electronic Dipole Moment, HOMO/LUMO EnergiesThe electronic distribution and reactivity of the molecule.
Physicochemical LogP (Octanol-water partition coefficient), Molar RefractivityLipophilicity and polarizability of the molecule.

In Silico Prediction of Metabolic Pathways and Environmental Fate

Computational tools can predict the metabolic fate of a chemical and its behavior in the environment. Since this compound is a metabolite of pyrethroids, predicting its subsequent transformations and environmental persistence is crucial for a complete risk assessment. core.ac.ukresearchgate.net

In silico systems for metabolism prediction often use rule-based approaches or machine learning models trained on large databases of known metabolic reactions. They can identify likely sites of metabolism on the molecule (e.g., the primary alcohol, the aromatic rings) and predict the resulting products. For this compound, these tools could predict its oxidation to 3-phenoxybenzaldehyde (B142659) and subsequently to 3-phenoxybenzoic acid, as well as potential ring hydroxylation or conjugation reactions. researchgate.net

Similarly, models for environmental fate prediction use the chemical structure to estimate key parameters that govern a chemical's behavior in soil, water, and air. epa.gov These estimations are often based on QSPR models. core.ac.uk

Table 4: Key Parameters for Predicting Environmental Fate

ParameterDescriptionSignificance for Environmental Fate
Water Solubility The maximum amount of the chemical that can dissolve in water.Affects mobility in aquatic systems and bioavailability.
Vapor Pressure The pressure of the vapor in equilibrium with its non-vapor phases.Indicates the tendency of a chemical to volatilize into the atmosphere. epa.gov
Sorption Coefficient (Koc) The ratio of the chemical sorbed to soil organic carbon to the amount in solution.Predicts whether a chemical will stick to soil and sediment or leach into groundwater. epa.gov
Bioconcentration Factor (BCF) The ratio of a chemical's concentration in an organism to that in the surrounding water.Indicates the potential for the chemical to accumulate in aquatic life. epa.gov
Abiotic/Biotic Degradation Rate The rate at which the chemical is broken down by non-biological (e.g., hydrolysis, photolysis) or biological (e.g., microbial) processes. epa.govDetermines the persistence of the chemical in the environment. epa.gov

These computational approaches provide a rapid and cost-effective means to screen chemicals and prioritize them for further experimental testing, offering valuable insights into the complete lifecycle of compounds like this compound. core.ac.ukresearchgate.net

Future Research Directions and Translational Applications of 4 Hydroxy 3 Phenoxybenzyl Alcohol Research

Application of Integrated Omics Approaches in Metabolic and Environmental Profiling

The integration of multiple "omics" technologies—such as genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, systems-biology approach to understanding the complex interactions between organisms and environmental contaminants like 4'-Hydroxy-3-phenoxybenzyl alcohol. numberanalytics.comresearchgate.net This holistic strategy provides a comprehensive snapshot of molecular and cellular activities, from gene expression to metabolic changes, in response to chemical exposure. researchgate.netnih.gov

Future research will utilize these integrated approaches to build detailed metabolic and environmental profiles. Metabolomics can precisely identify and quantify this compound and its subsequent breakdown products in various biological and environmental samples. nih.gov When combined with transcriptomics and proteomics, scientists can identify the specific genes and enzymes that are activated or inhibited in an organism upon exposure. This can reveal the complete metabolic pathways involved in its detoxification and highlight potential biomarkers of exposure and effect. nih.govnih.gov In environmental profiling, omics can help characterize the microbial communities in soil and water that interact with this compound, shedding light on its persistence and fate in different ecosystems. researchgate.net This multi-faceted data is crucial for developing predictive models of toxicity and environmental impact. researchgate.nete-epih.org

Key Research Objectives for Integrated Omics:

Interactive Table: Click to Expand
Research AreaObjectiveOmics TechnologiesExpected Outcome
Metabolic Profiling Identify detoxification pathways in organisms (e.g., humans, fish, insects).Metabolomics, Transcriptomics, ProteomicsElucidation of enzymatic processes and genetic responses to exposure. Identification of novel biomarkers. nih.govnih.gov
Environmental Profiling Characterize the fate and transport of the compound in ecosystems.Environmental Genomics (Metagenomics), MetabolomicsUnderstanding of microbial degradation, persistence in soil/water, and bioaccumulation potential.
Toxicology Uncover mechanisms of toxicity at the molecular level.All OmicsLinking molecular perturbations with adverse health outcomes and identifying toxicity pathways. nih.gov

Development of Novel Bioremediation Strategies Leveraging Degradation Pathways

Bioremediation, which uses biological organisms to neutralize or remove pollutants, is an environmentally friendly and cost-effective approach for cleaning up contaminated sites. nih.govnih.gov For pyrethroid metabolites like this compound, developing effective bioremediation strategies is a key translational goal. The foundation of this work lies in understanding the compound's natural degradation pathways.

Microorganisms such as bacteria and fungi have shown significant potential for degrading pyrethroids and their metabolites. nih.govfrontiersin.orgfrontiersin.org Many of these microbes initiate degradation through the hydrolysis of the ester bond in the parent pyrethroid, a process that can lead to the formation of this compound, which is then further broken down. frontiersin.orgmdpi.comnih.gov For instance, studies have identified that fungi like Aspergillus oryzae can transform 3-phenoxybenzyl alcohol and related compounds. researchgate.netresearchgate.net

Future research should focus on:

Isolating and Characterizing Microbes: Systematically screening contaminated soils and waters to find novel microbial strains with high degradation efficiency for this compound. nih.govfrontiersin.org Genera like Bacillus, Pseudomonas, Aspergillus, and Candida are promising candidates. frontiersin.org

Enzyme-Based Remediation: Identifying, isolating, and cloning the specific enzymes (e.g., esterases, oxidases) responsible for the degradation. frontiersin.org These cell-free enzymes could be used for targeted remediation in industrial wastewater or other contained systems.

Bioaugmentation and Biostimulation: Developing strategies that involve either introducing highly efficient microbial strains to a contaminated site (bioaugmentation) or adding nutrients to stimulate the activity of native degrading populations (biostimulation). frontiersin.orgresearchgate.net

Potential Bioremediation Approaches:

Interactive Table: Click to Expand
StrategyDescriptionKey AgentsAdvantages
Microbial Degradation Using whole microbial cells to break down the compound.Bacteria (Bacillus, Pseudomonas), Fungi (Aspergillus, Trichoderma) frontiersin.orgCost-effective, in-situ application possible, complete mineralization potential. numberanalytics.comnih.gov
Enzymatic Degradation Applying isolated enzymes to transform the contaminant.Carboxylesterases, Laccases, OxidasesHigh specificity, rapid action, no need to sustain living organisms. frontiersin.org
Phytoremediation Utilizing plants to absorb and break down contaminants from soil and water. nih.govTo be identifiedLow-cost, aesthetically pleasing, suitable for large, low-contamination areas.

Integration of Green Chemistry Principles in the Synthesis and Transformation of Related Compounds

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sigmaaldrich.comrroij.commun.ca These principles are highly relevant to the synthesis of fine chemicals and the transformation of environmental compounds like this compound.

Future research in this area will aim to develop more sustainable methods for producing this and related aromatic alcohols, which have applications as building blocks in the pharmaceutical and chemical industries. nih.govnih.govacs.org Key green chemistry strategies include:

Biocatalysis: Using enzymes as catalysts for chemical transformations. nih.gov Enzymes operate under mild conditions (room temperature, neutral pH) and exhibit high selectivity, reducing energy consumption and unwanted byproducts. nih.govnih.govmdpi.com Lipases, for example, have been successfully used for the synthesis of various aromatic alcohol esters. nih.gov

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with environmentally benign alternatives like water, supercritical CO₂, or bio-based solvents. jddhs.com

Renewable Feedstocks: Developing synthetic routes that start from renewable resources rather than petroleum-based hydrocarbons. nih.gov For example, research has shown the potential to produce aromatic alcohols directly from ethanol (B145695) using specialized catalysts. acs.org

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product, thus minimizing waste. sigmaaldrich.commun.ca

Green Chemistry Principles in Action:

Interactive Table: Click to Expand
PrincipleApplication to this compound & Related CompoundsBenefit
Catalysis Use of enzymes (e.g., lipases, oxidases) or efficient metal catalysts for synthesis and transformation. rroij.comnih.govHigh selectivity, reduced energy use, lower waste.
Safer Solvents & Auxiliaries Replacing hazardous organic solvents with water or other green alternatives in synthetic and extraction processes. sigmaaldrich.comjddhs.comReduced pollution and worker exposure to toxic chemicals.
Use of Renewable Feedstocks Synthesizing aromatic alcohols from biomass-derived sources like ethanol instead of petroleum. sigmaaldrich.comnih.govReduced reliance on fossil fuels, improved sustainability.
Design for Degradation Designing related chemical products that break down into innocuous substances, like this compound, after use. sigmaaldrich.comnih.govMinimized environmental persistence and long-term risk.

Refinement of Advanced Risk Assessment Methodologies for Environmental Contaminants and Metabolites

Traditional environmental risk assessment has often focused primarily on the parent pesticide, with less attention paid to its metabolites. nih.gov However, metabolites can have their own toxicological profiles and may be more persistent or mobile in the environment. mdpi.com A critical future direction is the refinement of risk assessment methodologies to better incorporate the effects of key metabolites like this compound. nih.govnih.gov

Advanced approaches are needed to move beyond simple deterministic methods to ones that embrace complexity and uncertainty. numberanalytics.comresearchgate.net This involves:

Probabilistic Risk Assessment (PRA): Instead of using single-point estimates for exposure and toxicity, PRA uses probability distributions to account for variability and uncertainty, providing a more realistic range of potential risks. numberanalytics.comnumberanalytics.com

Integrated Exposure and Effect Modeling: Developing models that simulate the fate and transport of both parent compounds and their metabolites in the environment, linking environmental concentrations to potential exposure levels for humans and wildlife. numberanalytics.comnumberanalytics.com

Comprehensive Toxicity Data for Metabolites: Generating robust toxicological data specifically for significant metabolites. nih.govresearchgate.netsemanticscholar.org This includes assessing their potential for genotoxicity, endocrine disruption, and other chronic health effects.

Multi-Dimensional Assessment: Creating new assessment frameworks that integrate multiple factors, including toxicity, environmental persistence, exposure levels, and properties across different environmental compartments (water, soil, air, biota). nih.gov

The classic four-step risk assessment process (hazard identification, dose-response assessment, exposure assessment, and risk characterization) must be rigorously applied not just to the parent pyrethroids, but to all relevant metabolites. nih.gov

Steps in Advanced Risk Assessment:

Interactive Table: Click to Expand
StepTraditional FocusAdvanced Approach for Metabolites
Hazard Identification Toxicity of the parent pesticide.Characterize the specific toxicity profile of this compound and other key metabolites. nih.gov
Dose-Response Assessment Establish safe intake levels for the parent compound.Determine dose-response relationships specifically for the metabolite, considering its unique toxicodynamics. nih.gov
Exposure Assessment Model environmental concentration of the parent compound.Model the formation, transport, and persistence of the metabolite to accurately estimate human and ecological exposure. numberanalytics.com
Risk Characterization Conclude risk based on parent compound data.Integrate risks from both the parent and its metabolites for a cumulative and more accurate assessment. nih.govresearchgate.net

Q & A

Q. What are the recommended synthetic routes for 4'-Hydroxy-3-phenoxybenzyl Alcohol, and how can purity be optimized?

The compound is typically synthesized via reduction or hydrolysis of precursor aldehydes, such as 3-phenoxybenzaldehyde derivatives. For example, catalytic hydrogenation or sodium borohydride reduction of 4'-hydroxy-3-phenoxybenzaldehyde has been reported . Purification methods include recrystallization (using ethanol/water mixtures) or column chromatography (silica gel with ethyl acetate/hexane eluent) to achieve >95% purity. Thermal instability necessitates low-temperature storage to prevent degradation .

Q. What analytical techniques are suitable for characterizing this compound?

Key methods include:

  • HPLC : Reverse-phase columns (e.g., LiChrosorb® RP-8) with UV detection at 254 nm for quantifying purity .
  • NMR : 1^1H and 13^13C NMR to confirm hydroxyl and phenoxy group positions (e.g., δ 4.6 ppm for -CH2_2OH and δ 6.8–7.4 ppm for aromatic protons) .
  • GC-MS : For detecting degradation products or impurities, particularly under oxidative conditions .

Q. How should researchers handle discrepancies in safety classifications of this compound?

Conflicting safety data exist: TCI America classifies it as a skin/eye irritant (Category 2/2A) , while Sisco Research Labs labels it non-hazardous . To resolve this:

  • Region-specific regulations : Consult EU CLP (ECHA) or OSHA guidelines for harmonized classifications.
  • In-house testing : Conduct acute dermal/ocular irritation assays per OECD Test Guidelines 404/405 to validate hazard profiles .

Advanced Research Questions

Q. How can researchers design studies to evaluate the compound’s metabolic pathways in pesticide toxicology?

As a metabolite of pyrethroids (e.g., cypermethrin), focus on:

  • In vitro models : Hepatic microsomal assays (rat or human S9 fractions) to identify cytochrome P450-mediated oxidation pathways .
  • Analytical workflows : LC-MS/MS with MRM transitions (e.g., m/z 215→107 for quantification) to track metabolite formation .
  • Comparative studies : Contrast metabolic rates across species to assess ecological toxicity risks .

Q. What methodological approaches are recommended for studying its antioxidant activity?

  • DPPH/ABTS assays : Measure radical scavenging activity (IC50_{50} values) at concentrations of 10–100 µM .
  • Cellular models : Use SH-SY5Y neuronal cells under oxidative stress (H2_2O2_2 induction) to evaluate neuroprotective effects via ROS quantification (e.g., DCFH-DA fluorescence) .
  • Structural analogs : Compare activity with 4-hydroxybenzyl alcohol derivatives to elucidate structure-activity relationships .

Q. How can researchers address stability challenges during long-term storage?

  • Storage conditions : Store at -20°C in amber vials under nitrogen to prevent oxidation and phenolic dimerization .
  • Stability monitoring : Periodic HPLC analysis (e.g., every 6 months) to detect degradation peaks near 3.5–4.0 minutes .

Data Contradiction Analysis

Q. How should conflicting solubility data be reconciled for formulation studies?

While PubChem reports solubility in ethanol as "freely soluble" , some suppliers note limited solubility in aqueous buffers. To address this:

  • Co-solvent systems : Use PEG-400 or DMSO (≤5% v/v) to enhance aqueous solubility for in vitro assays .
  • Experimental validation : Conduct phase-solubility studies at 25°C using shake-flask methods with UV spectrophotometry .

Regulatory and Compliance Considerations

Q. What documentation is required for international shipping of this compound?

  • SDS compliance : Ensure SDS aligns with GHS standards for the destination region (e.g., EU Annex II for CLP) .
  • Customs declarations : Include CAS No. 63987-19-9 and specify "For research use only" to avoid regulatory delays .

Tables for Key Data

Property Value Source
Molecular Weight230.23 g/mol
Melting Point110–112°C
Purity (HPLC)≥97.0%
Solubility in Ethanol45 mg/mL
Hazard Classification TCI America Sisco Research Labs
Skin IrritationCategory 2Non-hazardous
Eye DamageCategory 2ANon-hazardous
Reference

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.